molecular formula C25H29N3OS B12148891 N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B12148891
M. Wt: 419.6 g/mol
InChI Key: VGAJPLGLZHASDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiophene ring, which is further substituted with a benzylpiperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the benzylpiperazine group through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to its binding affinity and specificity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-benzylpiperazin-1-yl)methyl]-5-ethylthiophen-2-yl}benzamide
  • Substituted piperazine derivatives
  • Morpholine derivatives

Uniqueness

N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide stands out due to its specific substitution pattern on the thiophene ring and the presence of both benzylpiperazine and benzamide groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29N3OS

Molecular Weight

419.6 g/mol

IUPAC Name

N-[3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C25H29N3OS/c1-19-20(2)30-25(26-24(29)22-11-7-4-8-12-22)23(19)18-28-15-13-27(14-16-28)17-21-9-5-3-6-10-21/h3-12H,13-18H2,1-2H3,(H,26,29)

InChI Key

VGAJPLGLZHASDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.